Addressing metabolic instability of N-(Azetidin-3-yl)quinazolin-4-amine

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Compound of Interest

N-(Azetidin-3-yl)quinazolin-4amine

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Technical Support Center: N-(Azetidin-3-yl)quinazolin-4-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic instability of **N-(Azetidin-3-yl)quinazolin-4-amine**. The information is based on established principles of drug metabolism for quinazoline and azetidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted metabolic liabilities of **N-(Azetidin-3-yl)quinazolin-4-amine**?

A1: Based on its structure, **N-(Azetidin-3-yl)quinazolin-4-amine** has two primary regions susceptible to metabolic modification: the quinazoline ring and the strained azetidine ring.

 Quinazoline Ring: This electron-rich aromatic system is prone to oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions. Additionally, the quinazoline core is a known substrate for Aldehyde Oxidase (AO), which can be a significant pathway for metabolic clearance.[1]

Troubleshooting & Optimization





 Azetidine Ring: The inherent ring strain of the four-membered azetidine ring makes it susceptible to metabolic ring-opening.[2] This can occur through a direct, glutathione Stransferase (GST)-catalyzed conjugation with glutathione (GSH) without prior bioactivation by CYPs.[3]

Q2: My compound exhibits high clearance in human liver microsomes (HLM). What are the likely metabolic pathways responsible?

A2: High clearance in HLM, which primarily contains CYP enzymes, strongly suggests oxidative metabolism. The most probable cause is the hydroxylation of the quinazoline ring. To confirm this, you can perform co-incubation studies with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT). A significant decrease in clearance in the presence of 1-ABT would confirm CYP-mediated metabolism.

Q3: I'm observing rapid metabolism in human hepatocytes, but the compound is relatively stable in liver microsomes. What could be the reason?

A3: This discrepancy often points towards metabolic pathways that are not prominent in microsomes. The two main possibilities are:

- Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme present in hepatocytes but not in microsomes. Quinazoline scaffolds are known substrates for AO.[1] You can investigate this by using specific AO inhibitors (e.g., hydralazine) in your hepatocyte assay.
- Conjugation Reactions: Phase II metabolism, such as glutathione conjugation, occurs in the cytosol of hepatocytes. The strained azetidine ring is a potential site for direct conjugation with glutathione.[3]

Q4: How can I determine if the azetidine ring is undergoing metabolic ring-opening?

A4: The primary method is through metabolite identification studies using high-resolution mass spectrometry (LC-MS/MS). Look for metabolites with a mass increase corresponding to the addition of glutathione (+305.068 Da) or its subsequent breakdown products (cysteinylglycine, cysteine, and N-acetylcysteine/mercapturic acid conjugates). The presence of these conjugates is strong evidence of azetidine ring-opening via nucleophilic attack by glutathione.[3]







Q5: What structural modifications can be considered to improve the metabolic stability of this compound?

A5: Strategies to mitigate the predicted metabolic liabilities include:

- Blocking Quinazoline Oxidation: Introduce electron-withdrawing groups (e.g., fluorine) onto the quinazoline ring to reduce its electron density and susceptibility to CYP-mediated oxidation.[4] This is a common strategy to block sites of bioactivation.[4]
- Reducing AO Liability: Modifications to the quinazoline ring, such as the introduction of a nitrogen atom to create a 5-azaquinazoline, have been shown to reduce AO metabolism.[1]
- Stabilizing the Azetidine Ring: While more challenging, subtle modifications to the electronics
 of the system can influence the stability of the azetidine ring. Replacing the N-aryl linkage
 with an N-heteroaryl linkage has been shown to improve stability in some systems by
 delocalizing the nitrogen lone pair.[2]

Troubleshooting Guides

Problem 1: High Intrinsic Clearance in In Vitro Assays



Symptom	Possible Cause	Suggested Action
Rapid clearance in Liver Microsomes (Human, Rat, Mouse)	CYP-mediated oxidation of the quinazoline ring.	1. Perform a CYP inhibition assay with 1-ABT. 2. Use recombinant CYP enzymes to identify the specific isoforms involved. 3. Conduct metabolite identification to locate the site(s) of oxidation.
Rapid clearance in Hepatocytes but stable in Microsomes	Aldehyde Oxidase (AO) metabolism or direct glutathione conjugation.	1. Run hepatocyte stability assay with an AO inhibitor (e.g., hydralazine). 2. Analyze hepatocyte incubations for glutathione conjugates via LC-MS/MS.
Species differences in clearance (e.g., high in human, low in rat)	Differential expression or activity of specific CYP isoforms or AO.	1. Identify the specific metabolic pathways in each species. 2. This information is critical for selecting the appropriate species for in vivo pharmacokinetic studies.

Hypothetical Metabolic Stability Data

System	Parameter	Value
Human Liver Microsomes	T½ (min)	15
Clint (μL/min/mg)	92.4	
Human Hepatocytes	T½ (min)	< 5
Clint (μL/min/10 ⁶ cells)	> 138.6	
Hepatocytes + Hydralazine (AO inhibitor)	T½ (min)	35
Clint (μL/min/10 ⁶ cells)	39.6	

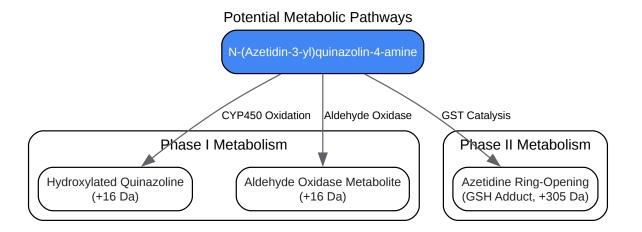




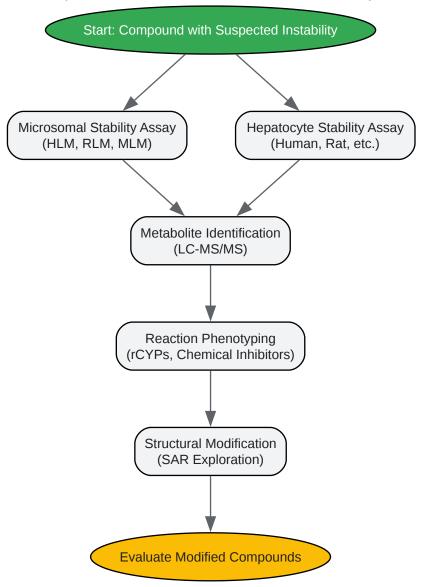
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Visualized Workflows and Pathways Diagrams

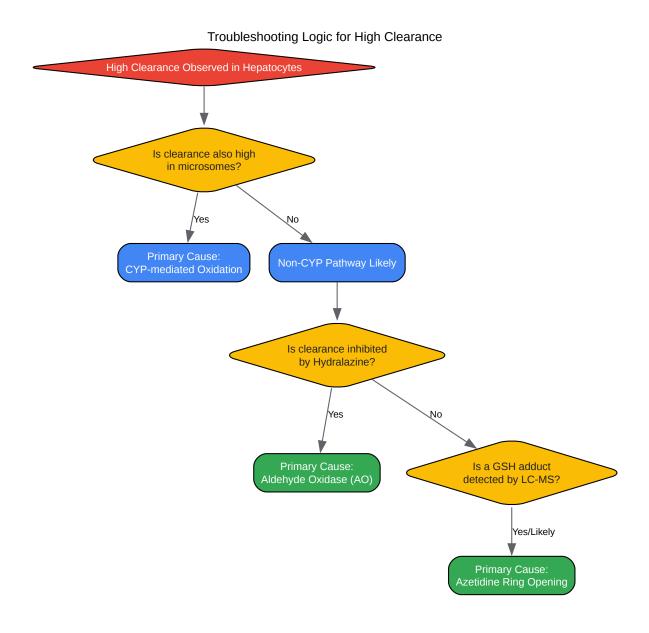




Experimental Workflow for Metabolic Instability







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